molecular formula C20H19ClN2O3S B6126486 ETHYL 3-(2-CHLOROBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE

ETHYL 3-(2-CHLOROBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE

Cat. No.: B6126486
M. Wt: 402.9 g/mol
InChI Key: PNMXTLLUTSGZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-(2-CHLOROBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorobenzamido group and a thienopyridine core makes this compound particularly interesting for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyridine core, followed by the introduction of the chlorobenzamido group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ETHYL 3-(2-CHLOROBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE
  • ETHYL 6-CHLORO-3-FLUOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE

Uniqueness

ETHYL 3-(2-CHLOROBENZAMIDO)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific combination of functional groups and its thienopyridine core This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-5-26-20(25)17-16(23-18(24)13-8-6-7-9-14(13)21)15-11(3)10(2)12(4)22-19(15)27-17/h6-9H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMXTLLUTSGZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C)C)C)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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